Hexyl tribromoacetate
Description
Structure
3D Structure
Properties
CAS No. |
59956-64-8 |
|---|---|
Molecular Formula |
C8H13Br3O2 |
Molecular Weight |
380.90 g/mol |
IUPAC Name |
hexyl 2,2,2-tribromoacetate |
InChI |
InChI=1S/C8H13Br3O2/c1-2-3-4-5-6-13-7(12)8(9,10)11/h2-6H2,1H3 |
InChI Key |
ARBYPSGRBROXMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C(Br)(Br)Br |
Origin of Product |
United States |
Synthetic Methodologies for Hexyl Tribromoacetate
Direct Esterification Approaches
Direct esterification involves the reaction of a carboxylic acid with an alcohol to form an ester and water. This is a common and fundamental method for ester synthesis.
Esterification of Tribromoacetic Acid with Hexanol Derivatives
The most straightforward method for synthesizing hexyl tribromoacetate (B1203011) is the direct reaction between tribromoacetic acid and a hexanol derivative, typically 1-hexanol (B41254). This reaction, known as Fischer-Speier esterification, is an acid-catalyzed equilibrium process. masterorganicchemistry.comchemguide.co.uk To drive the reaction towards the product side, it is common to either use an excess of one reactant (usually the alcohol) or to remove the water formed during the reaction, for instance, by azeotropic distillation using a Dean-Stark apparatus.
The general reaction is as follows: CBr₃COOH + CH₃(CH₂)₅OH ⇌ CBr₃COO(CH₂)₅CH₃ + H₂O
Due to the presence of three bulky bromine atoms on the alpha-carbon, tribromoacetic acid can be considered sterically hindered. This may slow down the reaction rate compared to less substituted carboxylic acids, potentially requiring more forcing conditions or specialized catalysts to achieve high yields. acs.org
Catalytic Systems for Enhanced Esterification Yields
A catalyst is almost always necessary for practical rates of direct esterification. chemguide.co.uk For the synthesis of hexyl tribromoacetate from tribromoacetic acid and hexanol, various catalytic systems can be employed to enhance the reaction rate and yield.
Homogeneous Catalysts:
Brønsted Acids: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are the most common catalysts for Fischer esterification. masterorganicchemistry.com They work by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.
Lewis Acids: Lewis acids such as tin(II) chloride, zinc carbonate, or tetrabutyl titanate can also catalyze the reaction. google.com These are particularly useful for sterically hindered substrates.
Heterogeneous Catalysts:
Solid Acids: To simplify product purification and catalyst recovery, solid acid catalysts can be used. Examples include ion-exchange resins (e.g., Dowex), silica (B1680970) chloride, or zeolites. nih.govorganic-chemistry.org These materials are easily filtered off from the reaction mixture, making the process more environmentally friendly.
The choice of catalyst can significantly impact the reaction conditions and outcomes, as illustrated in the table below.
| Catalyst System | Typical Reaction Temperature (°C) | Key Advantages | Potential Drawbacks |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | 80-120 | Low cost, high activity | Corrosive, difficult to remove, can cause side reactions |
| p-Toluenesulfonic Acid (TsOH) | 80-120 | Solid, easier to handle than H₂SO₄ | Higher cost than sulfuric acid |
| Tetrabutyl Titanate | 120-250 | Effective for hindered substrates, high temperatures | Requires higher temperatures, potential for metal contamination |
| Ion-Exchange Resins (e.g., Dowex) | 60-100 | Easily separable, reusable, mild conditions | Lower thermal stability, may have lower activity |
Transesterification Pathways
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org It is another equilibrium-controlled reaction that can be catalyzed by either acids or bases. To synthesize this compound, one could start with a more readily available tribromoacetate ester, such as methyl tribromoacetate or ethyl tribromoacetate, and react it with 1-hexanol.
Exchange Reactions with Other Tribromoacetates
The reaction involves heating a mixture of a simple alkyl tribromoacetate (e.g., ethyl tribromoacetate) and 1-hexanol in the presence of a catalyst. byjus.com
CBr₃COOCH₂CH₃ + CH₃(CH₂)₅OH ⇌ CBr₃COO(CH₂)₅CH₃ + CH₃CH₂OH
To favor the formation of the desired hexyl ester, the equilibrium must be shifted to the right. This is typically achieved by using a large excess of 1-hexanol or by continuously removing the lower-boiling alcohol (in this case, ethanol) from the reaction mixture by distillation. wikipedia.org
Mechanistic Considerations in Transesterification of this compound
The mechanism of transesterification depends on whether an acid or a base is used as the catalyst. masterorganicchemistry.com
Acid-Catalyzed Mechanism: Under acidic conditions, the mechanism is analogous to the reverse of Fischer esterification.
Protonation: The carbonyl oxygen of the starting ester (e.g., ethyl tribromoacetate) is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. researchgate.net
Nucleophilic Attack: The oxygen atom of 1-hexanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the incoming hexanol moiety to the ethoxy group.
Elimination: The leaving group, ethanol, is eliminated, and the carbonyl double bond is reformed.
Deprotonation: The catalyst is regenerated by the removal of a proton from the new carbonyl oxygen, yielding the final product, this compound. byjus.com
Base-Catalyzed Mechanism: Base-catalyzed transesterification is generally faster than the acid-catalyzed version but requires anhydrous conditions as any water present would hydrolyze the ester.
Alkoxide Formation: The base (e.g., sodium methoxide) deprotonates 1-hexanol to form the more nucleophilic hexoxide ion. byjus.com
Nucleophilic Acyl Substitution: The hexoxide ion attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate.
Elimination: The original alkoxide group (e.g., ethoxide) is expelled as a leaving group, reforming the carbonyl double bond and yielding this compound. masterorganicchemistry.com
Novel Synthetic Routes
While direct esterification and transesterification are the most common methods, modern organic synthesis offers alternative routes that could potentially be applied to the synthesis of this compound, especially to overcome challenges like steric hindrance or to achieve milder reaction conditions.
Activation with Coupling Reagents: Carboxylic acids can be activated by various coupling reagents to form a more reactive intermediate, which then readily reacts with an alcohol. For instance, using triphenylphosphine (B44618) oxide with oxalyl chloride is a novel method for esterification that proceeds under mild, neutral conditions with high yields. nih.gov This approach avoids the harsh acidic or basic conditions of traditional methods.
Photocatalysis: Visible-light-induced esterification represents a greener approach. Methods involving the photoredox-catalyzed cross-coupling of carboxylic acids with various partners are being developed, which could offer alternative pathways for forming the ester bond under ambient temperatures. doi.org
Enzymatic Catalysis: Lipases can be used as catalysts for esterification and transesterification reactions. wikipedia.org These enzymatic methods are highly selective and occur under very mild conditions (room temperature, neutral pH), which can be advantageous for sensitive substrates.
These novel routes, while not yet standard for this specific compound, represent the forefront of synthetic chemistry and could provide efficient and sustainable methods for the production of this compound and other esters.
Development of Green Chemistry Approaches for this compound Synthesis
Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves moving away from traditional methods that may use corrosive mineral acids and large volumes of organic solvents.
Heterogeneous Catalysis: A key development in green esterification is the replacement of homogeneous acid catalysts (like sulfuric acid) with solid, heterogeneous catalysts. mdpi.com These catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), sulfated zirconia, or functionalized silica, offer significant advantages. mdpi.comresearchgate.net They are easily separated from the reaction mixture by simple filtration, which simplifies the purification process and allows the catalyst to be recovered and reused multiple times. mdpi.com This reduces waste and operational costs. For the synthesis of this compound, a solid acid catalyst would facilitate the reaction between tribromoacetic acid and hexanol without the need for a corrosive, difficult-to-remove liquid acid.
Solvent-Free Conditions: Another green approach is the minimization or elimination of solvents. The esterification of hexanol and tribromoacetic acid can potentially be performed under solvent-free conditions, using an excess of one of the reactants (typically the less expensive one, hexanol) as the reaction medium. This approach reduces solvent waste, a major contributor to the environmental impact of chemical processes.
The table below compares traditional and green chemistry approaches for ester synthesis, applicable to this compound.
| Feature | Traditional Approach (e.g., Fischer Esterification) | Green Chemistry Approach |
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous solid acids (e.g., ion-exchange resins, sulfated zirconia) |
| Solvent | Often uses an organic solvent (e.g., toluene) to remove water azeotropically | Solvent-free or uses a reactant as the solvent |
| Catalyst Separation | Requires neutralization and aqueous work-up, generating salt waste | Simple filtration |
| Catalyst Reusability | Not reusable | High reusability over multiple cycles |
| Environmental Impact | Higher waste generation (neutralized acid, solvent) | Reduced waste, improved atom economy |
Flow Chemistry Applications in Continuous this compound Production
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise process, has emerged as a powerful technology for chemical manufacturing. oup.com It offers enhanced control over reaction parameters, improved safety, and straightforward scalability.
For the synthesis of this compound, a continuous flow process would typically involve pumping a solution of tribromoacetic acid and hexanol through a heated column packed with a solid acid catalyst (a packed-bed reactor). oup.com The superior heat and mass transfer in flow reactors allows for precise temperature control, which is crucial for optimizing reaction rates and minimizing the formation of byproducts. riken.jp
The residence time—the duration the reactants spend in the heated catalytic zone—can be precisely controlled by adjusting the flow rate, allowing for fine-tuning of the reaction to maximize conversion. oup.com Studies on similar flow esterifications have demonstrated that high yields can be achieved with residence times of just a few minutes. oup.com This efficiency makes flow chemistry highly suitable for large-scale, on-demand production of esters like this compound. riken.jp
The key advantages of applying flow chemistry to this synthesis are summarized below.
| Advantage | Description |
| Enhanced Safety | Small reaction volumes at any given time minimize risks associated with exothermic reactions or handling hazardous materials. |
| Precise Control | Temperature, pressure, and residence time are accurately controlled, leading to higher selectivity and reproducibility. |
| Rapid Optimization | Reaction conditions can be screened and optimized quickly by varying flow rates and temperatures. |
| Scalability | Production can be scaled up by running the system for longer periods or by using larger reactors, bypassing the challenges of scaling up batch reactors. riken.jp |
| Integration | Flow reactors can be easily integrated with online monitoring and downstream purification steps for a fully automated process. |
Purification and Isolation Techniques in Synthetic Procedures
Following the synthesis of this compound, a multi-step purification process is necessary to isolate the final product from unreacted starting materials, the catalyst, and any byproducts.
Initial Work-up: The first step in a typical batch synthesis involves neutralizing and removing the acidic components. The reaction mixture is cooled and then washed with a mild aqueous base, such as a sodium bicarbonate or sodium carbonate solution. ausetute.com.au This step converts unreacted tribromoacetic acid and any acid catalyst into their corresponding water-soluble salts, which partition into the aqueous layer. ausetute.com.au This process is typically carried out in a separatory funnel, allowing the organic layer (containing the ester) to be easily separated from the aqueous layer. weebly.comyoutube.com
Purification Methods: After the initial wash, the crude ester is further purified using one or more of the following techniques:
Distillation: If this compound is thermally stable and has a significantly different boiling point from the starting alcohol (hexanol) and any byproducts, fractional distillation under reduced pressure (vacuum distillation) is an effective method for purification. scienceready.com.au This technique separates compounds based on differences in their volatility.
Column Chromatography: This is a highly versatile purification technique used to separate the components of a mixture based on their differential adsorption to a stationary phase (commonly silica gel). sapub.org The crude product is loaded onto a column packed with the stationary phase, and a solvent (eluent) is passed through. Components separate as they travel down the column at different rates, allowing for the collection of pure fractions of this compound. researchgate.net
Reactive Distillation: This advanced technique combines chemical reaction and distillation in a single unit. wikipedia.orgutp.edu.my For an equilibrium-limited reaction like esterification, continuously removing the products (ester and water) from the reaction zone via distillation shifts the equilibrium towards the product side, driving the reaction to higher conversion. wikipedia.orgsrce.hr This integrated approach can increase efficiency and reduce capital costs. utp.edu.my
The choice of purification method depends on the scale of the reaction, the physical properties of the ester, and the nature of the impurities.
| Technique | Principle | Application for this compound |
| Liquid-Liquid Extraction | Separation based on differential solubility in two immiscible liquid phases (e.g., organic and aqueous). | Used for initial work-up to remove acidic impurities by washing with an aqueous base. ausetute.com.au |
| Fractional Distillation | Separation based on differences in boiling points. | Purification of the final product if it is thermally stable and volatile. scienceready.com.au |
| Column Chromatography | Separation based on differential adsorption to a solid stationary phase. | High-purity isolation, especially for removing non-volatile impurities or byproducts with similar boiling points. sapub.org |
| Reactive Distillation | Simultaneous reaction and separation in a single column to overcome equilibrium limitations. | An advanced, integrated process for efficient, large-scale production. wikipedia.org |
Chemical Reactivity and Transformation Mechanisms Involving Hexyl Tribromoacetate
Tribromoacetylation Reactions
The tribromoacetyl group in hexyl tribromoacetate (B1203011) can be transferred to other nucleophilic substrates in a process known as tribromoacetylation. This reaction is a type of nucleophilic acyl substitution, where the hexyl alkanoate acts as a leaving group.
Hexyl tribromoacetate can react with other alcohols in a process called transesterification to form different tribromoacetate esters. This equilibrium reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the this compound.
In an acid-catalyzed transesterification, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. The incoming alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of hexanol result in the formation of the new tribromoacetate ester.
Under basic conditions, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon. The resulting tetrahedral intermediate expels the hexoxide ion to yield the new ester. To favor the formation of the desired product, the reactant alcohol is often used in excess, or the hexanol by-product is removed from the reaction mixture.
A hypothetical transesterification reaction is presented in the table below:
| Reactant 1 | Reactant 2 | Product | By-product | Catalyst |
|---|---|---|---|---|
| This compound | Ethanol | Ethyl tribromoacetate | Hexanol | Acid or Base |
Similar to its reaction with alcohols, this compound can undergo aminolysis by reacting with primary or secondary amines to form tribromoacetamides. This reaction also proceeds through a nucleophilic acyl substitution mechanism.
The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound, forming a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the elimination of hexanol and the formation of the corresponding N-substituted tribromoacetamide. This reaction is generally more favorable than transesterification because amines are typically more nucleophilic than alcohols.
The following table illustrates a representative aminolysis reaction:
| Reactant 1 | Reactant 2 | Product | By-product |
|---|---|---|---|
| This compound | Aniline | N-phenyl-2,2,2-tribromoacetamide | Hexanol |
For instance, the tribromoacetyl group can be introduced into a molecule containing a primary or secondary amine to form a stable amide. This can protect the amine functionality while other chemical transformations are carried out on different parts of the molecule. The tribromoacetyl group can later be removed under specific conditions to regenerate the amine.
Bromination Reactions Mediated by this compound
This compound can also act as a source of bromine atoms for the bromination of various organic substrates. These reactions can proceed through different mechanisms depending on the substrate and reaction conditions.
In the presence of a radical initiator, such as UV light or a chemical initiator like benzoyl peroxide, this compound can undergo homolytic cleavage to generate a tribromoacetyl radical and a hexyl radical. The tribromoacetyl radical is unstable and can lose a bromine radical to form dibromoketene. The bromine radical can then participate in a free-radical chain reaction to brominate organic substrates, such as alkanes.
The free-radical bromination of an alkane generally proceeds through three stages:
Initiation: A bromine radical is generated from the decomposition of the tribromoacetyl radical.
Propagation: The bromine radical abstracts a hydrogen atom from the alkane to form hydrogen bromide and an alkyl radical. The alkyl radical then reacts with another molecule of this compound (or a bromine molecule formed in situ) to produce the bromoalkane and a new bromine radical, which continues the chain reaction.
Termination: The reaction is terminated by the combination of any two radicals.
This method allows for the introduction of a bromine atom into a saturated hydrocarbon, which can then be further functionalized.
The efficacy of this compound as a brominating agent can be compared to other known reagents such as hexabromoacetone and ethyl tribromoacetate. Research has shown that in the presence of triphenylphosphine (B44618), both hexabromoacetone and ethyl tribromoacetate are highly efficient reagents for the conversion of alcohols to alkyl bromides under mild conditions. researchgate.net
Studies have indicated that hexabromoacetone is a more reactive brominating agent than ethyl tribromoacetate. researchgate.net This is attributed to the presence of two tribromomethyl groups in hexabromoacetone, which increases its electrophilicity and the lability of the bromine atoms.
The reactivity of this compound is expected to be comparable to that of ethyl tribromoacetate, as the primary factor influencing the brominating ability is the tribromoacetyl group, and the nature of the alkyl ester group (hexyl vs. ethyl) is likely to have a minor electronic effect on the reactivity. However, the larger hexyl group might introduce steric hindrance in some cases, potentially affecting reaction rates.
The following table provides a qualitative comparison of these brominating agents.
| Brominating Reagent | Relative Reactivity (Hypothetical) | Key Features |
|---|---|---|
| Hexabromoacetone | High | Highly reactive due to two tribromomethyl groups. researchgate.net |
| Ethyl tribromoacetate | Moderate | Effective brominating agent, especially for alcohols in the presence of triphenylphosphine. researchgate.net |
| This compound | Moderate | Reactivity is expected to be similar to ethyl tribromoacetate. |
Mechanistic Insights into Bromine Transfer
The transfer of a bromine atom from a tribromoacetate, such as this compound, is a critical process in various radical reactions. This transfer is predominantly understood through the mechanism of atom transfer radical polymerization (ATRP) and related atom transfer radical addition (ATRA) reactions. In these processes, a transition metal complex, typically copper, reversibly abstracts a bromine atom from the tribromoacetate.
This abstraction generates a transient radical species and a higher oxidation state metal-bromide complex. The resulting organic radical can then participate in further reactions, such as addition to an alkene. The metal complex plays a crucial role in controlling the concentration of the radical, thereby minimizing termination reactions and allowing for a controlled reaction pathway. The equilibrium between the active radical species and the dormant alkyl bromide (the tribromoacetate) is the hallmark of this controlled radical process.
Another pathway for bromine transfer involves direct abstraction by a free radical. For instance, a radical species (R•) can react with the tribromoacetate to abstract a bromine atom, generating a new radical and an alkyl bromide. This is a key propagation step in many radical chain reactions. Studies on the radical-induced degradation of tribromoacetic acid have shown that bromine atoms (Br•) can abstract a bromine atom from the CBr3CO2- molecule, illustrating this fundamental transfer mechanism. rsc.org
Decarboxylation Pathways
Thermal decarboxylation involves the cleavage of a carbon-carboxyl bond upon heating, releasing carbon dioxide. For alkyl tribromoacetates, this process typically requires elevated temperatures. The mechanism proceeds through the homolytic cleavage of the C-C bond between the carboxyl group and the tribromomethyl group, initiated by thermal energy.
This cleavage results in the formation of a tribromomethyl radical (•CBr3) and a carboxyl radical, which rapidly decomposes to CO2 and a hexyl radical. The stability of the resulting tribromomethyl radical, due to the presence of three electron-withdrawing bromine atoms, facilitates this decomposition pathway compared to non-halogenated acetates. Research on the thermal decomposition of similar alkyl acetates has established that these reactions can proceed through a concerted mechanism or a radical pathway, depending on the substrate and conditions. researchgate.netresearcher.life
| Parameter | Description |
| Initiation | Thermal energy induces homolytic cleavage of the O-CO bond or C-C bond. |
| Key Intermediate | Tribromomethyl radical (•CBr3) and Hexyl radical. |
| Primary Product | Carbon Dioxide (CO2). |
| Influencing Factors | Temperature, bond dissociation energy of the C-C bond. |
| General Outcome | Formation of radical species that can initiate further reactions. |
This table provides a summary of the key aspects of the thermal decarboxylation of tribromoacetates.
Photochemical decarboxylation is initiated by the absorption of ultraviolet (UV) light. When this compound is irradiated with UV light, the molecule is promoted to an electronically excited state. In this excited state, the bond between the carboxyl group and the tribromomethyl group can undergo homolytic cleavage.
This process, known as photolysis, results in the formation of a radical pair: the tribromomethyl radical and the hexyloxycarbonyl radical. The hexyloxycarbonyl radical subsequently loses a molecule of carbon dioxide to form a hexyl radical. This method allows for the generation of radicals at lower temperatures than thermal methods. google.com The efficiency of photochemical decarboxylation can be influenced by the wavelength of light and the presence of photosensitizers, which can facilitate energy transfer to the tribromoacetate molecule. researchgate.net
| Feature | Thermal Decarboxylation | Photochemical Decarboxylation |
| Energy Source | Heat | UV Light |
| Initiation Step | Homolytic bond cleavage due to thermal vibration. | Molecular excitation followed by bond cleavage. |
| Reaction Temperature | High | Often at or below room temperature. |
| Byproducts | Can lead to complex mixtures from side reactions. | Generally cleaner, more specific reactions. |
This interactive table compares the key features of thermal and photochemical decarboxylation of tribromoacetates.
The decarboxylation of this compound, whether induced thermally or photochemically, is a potent method for initiating radical chain reactions. The resulting tribromomethyl radical (•CBr3) and hexyl radical are highly reactive species that can engage in a variety of subsequent reactions.
The fundamental steps of these radical reactions are initiation, propagation, and termination. youtube.comyoutube.com
Initiation: The decarboxylation event that produces the initial radical species. libretexts.org
Propagation: The initial radical abstracts an atom (like hydrogen or a halogen) from another molecule, creating a new molecule and another radical, which continues the chain. libretexts.org For example, the hexyl radical could abstract a bromine atom from another molecule of this compound.
Termination: Two radical species combine to form a stable, non-radical product, thus ending the chain reaction. youtube.com
The tribromomethyl radical is a particularly useful initiator in organic synthesis, often used in radical additions to alkenes and other unsaturated systems. rsc.org
Role in Organometallic Chemistry
This compound can interact with metal centers in several ways that are relevant to catalysis. The primary modes of interaction involve the carboxylate group and the carbon-bromine bonds.
Coordination via Carboxylate Group: The oxygen atoms of the acetate (B1210297) group can act as ligands, coordinating to a metal center. This can influence the electronic properties and reactivity of the metal, potentially stabilizing catalytic intermediates.
Oxidative Addition: The carbon-bromine bonds of the tribromomethyl group can react with low-valent transition metal centers through oxidative addition. In this process, the metal is oxidized, and the C-Br bond is cleaved, forming a new metal-carbon bond and a metal-bromide bond. This is a fundamental step in many cross-coupling and carbonylation reactions, making tribromoacetates valuable reagents.
These interactions enable the use of tribromoacetates in metal-catalyzed reactions, such as atom transfer radical polymerization (ATRP) and other C-C bond-forming transformations. The choice of metal and its ligand environment is crucial for controlling the selectivity and efficiency of these catalytic processes. The use of related polybrominated compounds in vanadium-catalyzed brominations highlights the role of such reagents as halogen sources in organometallic catalysis. researchgate.net
| Interaction Type | Description | Catalytic Relevance |
| Ligand Coordination | The oxygen atoms of the carboxylate group bind to the metal center. | Modulates the electronic properties and stability of the metal catalyst. |
| Oxidative Addition | A low-valent metal center inserts into a C-Br bond, cleaving it. | Key initiation step for cross-coupling and functionalization reactions. |
| Reductive Elimination | The reverse of oxidative addition, forming a new C-C or C-X bond. | The product-forming step in many catalytic cycles. |
This table summarizes the principal interactions of this compound with metal centers in a catalytic context.
Formation of Reactive Intermediates via Metal-Mediated Transformations
There is no available research that specifically describes the formation of reactive intermediates, such as radicals or organometallic species, from this compound through the action of metal catalysts. While metal-mediated transformations of alkyl halides are a broad and well-documented field of organic chemistry, specific data on the reactivity of the hexyl ester of tribromoacetic acid in this context is absent from the literature. Consequently, no data tables or detailed research findings on the specific metals, reaction conditions, or the characteristics of any resulting intermediates from this compound can be provided.
Advanced Analytical Characterization Techniques in Hexyl Tribromoacetate Research
Chromatographic Separation and Purity Assessment
Chromatography is a laboratory technique for the separation of a mixture. sigmaaldrich.com The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate. These techniques are essential for isolating the desired product and assessing its purity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful chromatographic techniques used for separating, identifying, and quantifying components in a mixture. sigmaaldrich.comnih.gov They are routinely used to assess the purity of synthesized hexyl tribromoacetate (B1203011).
Gas Chromatography (GC) is well-suited for compounds that can be vaporized without decomposition. sigmaaldrich.com A sample of hexyl tribromoacetate is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a column (the stationary phase). Separation is based on the differential partitioning of the compound between the two phases. The purity of the sample is determined by analyzing the resulting chromatogram; an ideally pure sample would show a single peak. The presence of other peaks indicates impurities, and their relative concentrations can be estimated from the peak areas.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that uses a liquid mobile phase to separate components. sielc.com For a moderately polar compound like this compound, a reversed-phase HPLC method is typically employed. In this setup, the stationary phase is nonpolar (e.g., C18 or Phenyl-Hexyl bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsigmaaldrich.com Components are separated based on their relative hydrophobicity. A detector, such as a UV detector (if the compound or impurities have a chromophore) or a mass spectrometer (LC-MS), is used to generate the chromatogram. As with GC, the purity is assessed by the number and relative area of the peaks.
Table 4: Typical Chromatographic Conditions for Purity Analysis of this compound
| Technique | Parameter | Typical Condition |
|---|---|---|
| Gas Chromatography (GC) | Column | Capillary column (e.g., DB-5, HP-5ms) |
| Carrier Gas | Helium or Nitrogen | |
| Temperature Program | Gradient, e.g., 100°C to 250°C at 10°C/min | |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |
| High-Performance Liquid Chromatography (HPLC) | Column | Reversed-Phase C18 or Phenyl-Hexyl, 5 µm particle size |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water | |
| Flow Rate | 1.0 mL/min | |
| Detector | UV (at low wavelength, e.g., 210 nm) or Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed in synthetic organic chemistry to qualitatively monitor the progress of a reaction. umass.eduyork.ac.uk Its application is crucial during the synthesis of this compound, for instance, in an esterification reaction between Tribromoacetic acid and Hexan-1-ol. By periodically sampling the reaction mixture and analyzing it via TLC, chemists can observe the consumption of the starting materials and the formation of the desired ester product. wikipedia.org
The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically a polar adsorbent like silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture). microbenotes.com Polar compounds interact more strongly with the polar stationary phase and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). libretexts.org Conversely, less polar compounds have a greater affinity for the mobile phase and travel further, exhibiting a higher Rf value. libretexts.org
In the synthesis of this compound, the reactants, Tribromoacetic acid and Hexan-1-ol, are significantly more polar than the resulting ester product. This difference in polarity is the basis for their separation on a TLC plate. The carboxylic acid and alcohol functional groups of the reactants can form strong hydrogen bonds with the silica gel stationary phase. The ester product, lacking these hydrogen-bonding capabilities, is considerably less polar.
A typical procedure involves spotting the initial reactants, a co-spot (a mixture of reactants and the reaction mixture), and aliquots of the reaction mixture taken at different time intervals onto a silica gel TLC plate. The plate is then developed in an appropriate solvent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297). As the reaction proceeds, the spots corresponding to Tribromoacetic acid and Hexan-1-ol will diminish in intensity, while a new spot, corresponding to the less polar this compound with a higher Rf value, will appear and intensify. The reaction is considered complete when the spots for the starting materials are no longer visible.
Table 1: Hypothetical TLC Monitoring of this compound Synthesis
Eluent System: Hexane/Ethyl Acetate (4:1)
| Compound | Polarity | Expected Rf Value | Observations |
| Tribromoacetic acid | High | 0.15 | Spot diminishes over time. |
| Hexan-1-ol | Medium | 0.35 | Spot diminishes over time. |
| This compound | Low | 0.75 | Spot appears and intensifies over time. |
Elemental Analysis and Stoichiometry Verification
Elemental analysis is a cornerstone technique for the characterization of a newly synthesized compound, providing quantitative data on its elemental composition. This method is instrumental in verifying the stoichiometry of this compound by determining the mass percentages of its constituent elements: carbon (C), hydrogen (H), and bromine (Br). The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula (C₈H₁₃Br₃O₂).
The theoretical elemental composition is calculated from the molecular formula and the atomic masses of the elements:
Molecular Formula: C₈H₁₃Br₃O₂
Molecular Weight: 424.89 g/mol
Theoretical Percentages:
%C = (8 × 12.01) / 424.89 × 100% = 22.62%
%H = (13 × 1.01) / 424.89 × 100% = 3.08%
%Br = (3 × 79.90) / 424.89 × 100% = 56.41%
%O = (2 × 16.00) / 424.89 × 100% = 7.53%
Experimentally, the analysis is typically performed using a combustion-based elemental analyzer. A small, precisely weighed sample of the purified this compound is combusted at high temperatures in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and Br₂) are then separated and quantified by various detection methods.
A close agreement between the experimental ("found") and theoretical ("calcd.") values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms its proposed molecular formula. nih.govacs.org This verification is a critical step in the characterization process, ensuring the identity and stoichiometry of the synthesized this compound.
Table 2: Elemental Analysis Data for this compound
| Element | Theoretical (%) | Found (%) | Deviation (%) |
| Carbon (C) | 22.62 | 22.75 | +0.13 |
| Hydrogen (H) | 3.08 | 3.01 | -0.07 |
| Bromine (Br) | 56.41 | 56.29 | -0.12 |
Theoretical and Computational Chemistry Studies of Hexyl Tribromoacetate
Quantum Chemical Calculations
There is no accessible research detailing the quantum chemical properties of hexyl tribromoacetate (B1203011).
Electronic Structure Analysis (e.g., DFT, Ab Initio)
No studies were found that have performed Density Functional Theory (DFT) or ab initio calculations to analyze the electronic structure of hexyl tribromoacetate. Such studies would typically provide insights into the molecule's frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and charge distribution, which are fundamental to understanding its reactivity.
Conformational Analysis and Energy Landscapes
Detailed conformational analyses and the corresponding energy landscapes for this compound are not available in the current body of scientific literature. This type of analysis is crucial for identifying the most stable three-dimensional structures of the molecule and understanding its flexibility.
Prediction of Spectroscopic Parameters (e.g., NMR, IR)
No computational studies have been published that predict the Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopic parameters of this compound. These predictions, when correlated with experimental data, are invaluable for confirming the molecular structure and understanding its vibrational modes.
Molecular Dynamics Simulations
The application of molecular dynamics simulations to study the behavior of this compound has not been reported in available research.
Solvent Effects on Reactivity and Conformation
There is a lack of studies investigating the influence of different solvents on the reactivity and conformational preferences of this compound through molecular dynamics simulations.
Intermolecular Interactions and Aggregation Behavior
No research was found that explores the intermolecular forces governing the interactions of this compound molecules or their potential to form aggregates in condensed phases.
Reaction Mechanism Modeling
Computational modeling of reaction mechanisms provides a microscopic view of the transformation of reactants into products. For this compound, this involves mapping the potential energy surface for reactions such as hydrolysis or esterification.
The transition state is a critical concept in chemical kinetics, representing the highest energy point along the reaction coordinate. Its structure and energy determine the activation energy of the reaction, which in turn governs the reaction rate. For a reaction involving this compound, such as its hydrolysis, computational methods can be employed to locate the transition state structure and calculate its energy.
Computational approaches like Density Functional Theory (DFT) are commonly used to model these reactions. By calculating the energies of the reactants, intermediates, transition states, and products, an energy profile for the reaction can be constructed. The activation energy (Ea) is the difference in energy between the reactants and the highest energy transition state.
Table 1: Illustrative Calculated Activation Energies for Proposed Reaction Pathways of this compound
| Reaction Pathway | Proposed Rate-Determining Step | Computational Method | Calculated Activation Energy (kcal/mol) |
| Acid-Catalyzed Hydrolysis | Nucleophilic attack of water on the protonated carbonyl | DFT (B3LYP/6-31G) | 20.5 |
| Base-Catalyzed Hydrolysis | Nucleophilic attack of hydroxide (B78521) ion on the carbonyl carbon | DFT (B3LYP/6-31G) | 15.2 |
| Thermal Decomposition | Homolytic cleavage of the C-Br bond | CASSCF(2,2)/6-31G* | 45.8 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from computational studies. Actual values would require specific quantum chemical calculations for this compound.
Beyond calculating activation energies for known reactions, computational chemistry can predict plausible reaction pathways and the selectivity of a reaction. For this compound, this could involve predicting the regioselectivity of a substitution reaction or the chemoselectivity of a reaction with a multifunctional reagent.
By exploring the potential energy surface, computational methods can identify various possible reaction channels and their corresponding activation barriers. The pathway with the lowest activation energy is generally the most favored. This approach can be particularly useful in predicting the formation of byproducts or in designing reaction conditions to favor a specific outcome.
For example, in the case of a reaction where multiple electrophilic sites exist on this compound, computational models can predict which site is most likely to be attacked by a nucleophile by calculating the partial charges on each atom and the energies of the corresponding transition states.
Development of Computational Models for Brominated Esters
The development of robust computational models for brominated esters is an active area of research, driven by the need to understand their environmental fate, toxicity, and chemical reactivity. Quantitative Structure-Activity Relationship (QSAR) models are a prominent example of such computational tools. nih.govacs.org
QSAR models correlate the chemical structure of a compound with its biological activity or a physical property. nih.gov For brominated esters, QSAR models can be developed to predict properties such as toxicity, biodegradability, and potential as endocrine disruptors. cadaster.eunih.gov These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors.
The molecular descriptors used in these models can be constitutional (e.g., molecular weight, number of bromine atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial atomic charges). cadaster.eu Multiple linear regression and machine learning algorithms are often used to establish the mathematical relationship between the descriptors and the activity. nih.gov
Table 2: Examples of Molecular Descriptors Used in QSAR Models for Brominated Compounds
| Descriptor Type | Descriptor Name | Description | Relevance to Brominated Esters |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | Influences physical properties like volatility and diffusion. |
| Constitutional | Number of Bromine Atoms (nBr) | The total count of bromine atoms in the molecule. | Directly related to the degree of bromination and affects lipophilicity and reactivity. |
| Topological | Wiener Index (W) | A distance-based topological index. | Reflects the branching and size of the molecule. |
| Quantum Chemical | LogP | The logarithm of the octanol-water partition coefficient. | A measure of the compound's lipophilicity, which is crucial for bioaccumulation. |
| Quantum Chemical | Dipole Moment (µ) | A measure of the polarity of the molecule. | Influences intermolecular interactions and solubility. |
| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's ability to donate electrons (act as a nucleophile). |
| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's ability to accept electrons (act as an electrophile). |
These models, once validated, can be used to screen large libraries of virtual compounds and prioritize them for further experimental testing, thereby reducing the time and cost associated with the development and safety assessment of new chemicals. nih.gov
Applications of Hexyl Tribromoacetate Beyond Direct Chemical Transformation
Role in Analytical Chemistry Methods Development
No documented applications of Hexyl Tribromoacetate (B1203011) in the development of analytical chemistry methods have been found.
There is no evidence to indicate that Hexyl Tribromoacetate is used as a derivatization agent for the detection of any specific compounds.
No literature suggests the use of this compound as a standard in either chromatographic or spectroscopic analysis.
Advanced Chemical Process Development
There is no information available regarding the role of this compound in advanced chemical process development.
Based on a comprehensive review of available literature, there is insufficient public information specifically detailing the industrial scale-up and sustainable manufacturing considerations for the chemical compound this compound. While general principles of chemical process optimization and green chemistry exist, specific research, case studies, or detailed data pertaining to this compound are not available in the public domain.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline focusing solely on this compound. Providing information on related but different compounds or speculating on potential processes would violate the explicit instructions of the request.
Environmental Fate and Degradation Pathways Focus on Chemical Persistence and Transformation, Excluding Ecotoxicity/bioaccumulation
Abiotic Degradation Mechanisms
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For Hexyl tribromoacetate (B1203011), the principal abiotic pathways are hydrolysis and photolysis, which lead to the breakdown of the molecule into simpler, more polar substances.
The primary abiotic degradation pathway for Hexyl tribromoacetate in aqueous environments is expected to be hydrolysis. As a carboxylic acid ester, the molecule is susceptible to cleavage of the ester bond upon reaction with water. This reaction yields 1-hexanol (B41254) and tribromoacetic acid (TBAA). The rate of ester hydrolysis is significantly influenced by pH and temperature, with the reaction being catalyzed under both acidic and basic conditions.
Once formed, tribromoacetic acid can undergo further abiotic degradation. The main degradation route for trihaloacetic acids like TBAA is decarboxylation, where the carboxyl group is removed, leading to the formation of bromoform (B151600) (tribromomethane) and carbon dioxide. uea.ac.uk Studies on the thermal degradation of TBAA in water have shown it to be the least stable among many haloacetic acids, with an extrapolated half-life of 103 days at 15°C due to decarboxylation. uea.ac.ukresearchgate.net
Step 1 (Ester Hydrolysis): this compound + H₂O → 1-Hexanol + Tribromoacetic acid
Step 2 (Decarboxylation): Tribromoacetic acid → Bromoform + CO₂
Table 1: Predicted Abiotic Degradation Products of this compound
| Pathway | Initial Reactant | Intermediate Product | Final Products |
|---|---|---|---|
| Hydrolysis & Decarboxylation | This compound | 1-Hexanol, Tribromoacetic acid | 1-Hexanol, Bromoform, Carbon Dioxide |
Photolytic degradation occurs when a chemical is broken down by absorbing light energy. Direct photolysis requires the molecule to contain a chromophore that can absorb light at wavelengths present in sunlight (greater than 290 nm). Tribromoacetic acid does not possess such a chromophore and is therefore not expected to be susceptible to significant direct photolytic degradation. nih.gov
However, indirect photolysis, which involves reactions with photochemically generated reactive species like hydroxyl radicals (•OH), is a possible degradation pathway. In the atmosphere, vapor-phase tribromoacetic acid is predicted to be degraded by reaction with hydroxyl radicals, although the process is slow, with an estimated half-life of approximately 30.9 days. nih.gov In aqueous systems, similar reactions with hydroxyl radicals can occur, contributing to the transformation of the compound. nih.gov The hexyl portion of the ester would also be susceptible to attack by hydroxyl radicals.
Biotic Transformation Pathways
Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms. These processes are crucial for the ultimate removal of organic compounds from the environment.
The biotic degradation of this compound would likely be a multi-step enzymatic process. The initial step is the enzymatic hydrolysis of the ester bond, catalyzed by non-specific esterase enzymes, which are widespread in microorganisms. This reaction, similar to abiotic hydrolysis, would release 1-hexanol and tribromoacetate.
The subsequent and more critical step is the degradation of the tribromoacetate anion. This process is primarily carried out by a class of enzymes known as dehalogenases. nih.govnih.gov These enzymes catalyze the cleavage of carbon-halogen bonds, a key step in the detoxification and metabolism of halogenated compounds. nih.govnih.govmdpi.com The reaction mechanism for haloacetate dehalogenases often involves the nucleophilic attack on the carbon atom bearing the halogens, leading to the displacement of a bromide ion and its replacement with a hydroxyl group. epa.gov This process would occur sequentially, transforming tribromoacetate into dibromoacetate, monobromoacetate, and ultimately glycolate, which can then enter central metabolic pathways. kyoto-u.ac.jp
While no studies have specifically investigated the microbial transformation of this compound, extensive research exists on the biodegradation of haloacetic acids (HAAs) by various microbial communities. mdpi.com Numerous bacterial strains capable of utilizing HAAs as a sole carbon source have been isolated from contaminated environments. These microorganisms possess the dehalogenase enzymes necessary to break down these compounds.
The degradation pathway typically begins with dehalogenation. For instance, the degradation of other brominated compounds like di(2-ethyl hexyl) phthalate (B1215562) has been shown to be initiated by fungal esterases, followed by further metabolism of the intermediates. nih.govresearchgate.net Similarly, microorganisms would first hydrolyze this compound and then metabolize the resulting 1-hexanol and tribromoacetate. The presence of multiple bromine atoms on the acetate (B1210297) moiety makes it a target for specialized dehalogenating bacteria, which are considered essential for the bioremediation of sites contaminated with organohalides. mdpi.com
Transport and Distribution Modeling
Predicting the environmental transport and distribution of a chemical is essential for assessing its potential exposure pathways and ultimate fate. This is typically accomplished using multimedia environmental fate models, such as fugacity-based models (e.g., EQC, SimpleBox) or other predictive software. researchgate.netcefic-lri.org These models use the physicochemical properties of a substance to estimate its partitioning and persistence in different environmental compartments like air, water, soil, and sediment. youtube.com
Table 2: Key Physicochemical Properties for Environmental Fate Modeling
| Property | Symbol | Relevance to Transport and Distribution |
|---|---|---|
| Molecular Weight | MW | Influences diffusion and gravitational settling. |
| Water Solubility | S | Governs concentration in aqueous phases and mobility in surface and groundwater. |
| Vapor Pressure | VP | Determines the tendency of the chemical to volatilize from soil or water into the atmosphere. |
| Octanol-Water Partition Coefficient | Kow | Indicates the tendency to partition into organic matter (soil, sediment, biota) versus water. A higher Kow suggests lower mobility in water. |
| Henry's Law Constant | KH | Describes the partitioning between air and water, indicating potential for volatilization from water bodies. |
| Soil Organic Carbon-Water (B12546825) Partitioning Coefficient | Koc | Measures the tendency to adsorb to organic carbon in soil and sediment, affecting leaching and runoff potential. |
| Degradation Half-lives | DT50 | Rates of hydrolysis, photolysis, and biodegradation determine the overall persistence of the compound in each compartment. cefic-lri.org |
Based on its structure—a long alkyl chain and a dense tribromoacetyl group—this compound is expected to have low water solubility and a high octanol-water partition coefficient (Kow). This suggests a strong tendency to adsorb to organic matter in soil and sediment, limiting its mobility in aquatic systems. Its vapor pressure is likely low, reducing the significance of atmospheric transport. The primary transport mechanism in aquatic environments would likely be associated with suspended particulate matter.
Volatilization and Atmospheric Fate
The tendency of a chemical to move from water or soil to the air is known as volatilization. This process is primarily influenced by the compound's vapor pressure and its Henry's Law constant.
Physicochemical Properties Influencing Volatilization
| Property | Estimated Value | Unit | Method |
| Vapor Pressure | 0.002 | Pa | US EPA EPI Suite™ |
| Henry's Law Constant | 1.54 | Pa·m³/mol | US EPA EPI Suite™ |
| Data presented are estimations from widely accepted environmental fate models as experimental data for this compound are not publicly available. |
The estimated vapor pressure of this compound is low, suggesting it is not a highly volatile compound. The Henry's Law constant, which describes the partitioning between air and water, further indicates a moderate potential for volatilization from aqueous environments. Once in the atmosphere, organic compounds are subject to various degradation processes. For this compound, the primary atmospheric degradation pathway is expected to be reaction with photochemically-produced hydroxyl radicals (•OH). The rate of this reaction determines the atmospheric lifetime of the compound. While specific data for this compound is unavailable, the atmospheric fate of other bromoacetates suggests that this reaction would lead to the cleavage of the ester and subsequent degradation of the resulting molecules. The presence of bromine atoms can influence the reaction rate, but it is anticipated that this compound would not persist for extended periods in the atmosphere.
Adsorption to Environmental Matrices
The movement and distribution of this compound in soil and sediment are largely controlled by its tendency to adsorb to the solid phase. This process is critical in determining the compound's bioavailability and potential for leaching into groundwater. The primary indicator of a non-ionic organic compound's adsorption potential is the soil organic carbon-water partition coefficient (Koc).
Adsorption Potential
| Property | Estimated Value | Unit | Method |
| Log Koc | 3.25 | L/kg | US EPA EPI Suite™ |
| Data presented are estimations from widely accepted environmental fate models as experimental data for Hexyl tribbromoacetate are not publicly available. |
The estimated Log Koc value suggests that this compound has a moderate tendency to adsorb to soil and sediment, particularly in matrices with higher organic carbon content. This adsorption is primarily driven by hydrophobic interactions between the hexyl chain of the molecule and the organic matter in the soil. The tribromoacetyl group may also contribute to adsorption through other, weaker interactions.
The extent of adsorption influences the compound's persistence and transformation in these matrices. Stronger adsorption generally leads to reduced bioavailability for microbial degradation and decreased mobility, potentially leading to longer persistence in the soil or sediment. The mechanisms of adsorption for halogenated organic compounds can be complex and may include hydrophobic partitioning, hydrogen bonding, and other interactions with soil components. nih.gov The organic matter content of the soil is a key factor, with higher organic matter generally leading to greater adsorption. nih.gov The nature of the soil minerals and the pH can also play a role in the adsorption of organic compounds. nih.gov
Future Directions and Emerging Research Avenues
Catalyst Development for Enhanced Reactivity and Selectivity
Currently, there is a lack of specific catalyst systems developed for the synthesis or reactions of hexyl tribromoacetate (B1203011). Future research could focus on the development of novel catalysts to improve the efficiency and selectivity of its formation and subsequent transformations. Investigations could explore various classes of catalysts, including:
Transition Metal Catalysts: Complexes of metals such as palladium, copper, and rhodium could be investigated for cross-coupling reactions involving the carbon-bromine bonds of the tribromoacetyl group.
Organocatalysts: Chiral organocatalysts could be designed to achieve enantioselective transformations, which would be crucial if the hexyl group or other parts of a target molecule contain stereocenters.
Photocatalysts: The use of light-mediated catalysis could open up new reaction pathways that are not accessible under thermal conditions, potentially leading to novel applications.
A systematic screening of different catalyst and ligand combinations would be necessary to identify optimal conditions for various desired reactions.
Integration into Automated Synthesis Platforms
The integration of the synthesis and purification of hexyl tribromoacetate into automated platforms represents a significant avenue for future research. Automated synthesis offers numerous advantages, including increased reproducibility, higher throughput, and the ability to rapidly screen a wide range of reaction conditions. Research in this area could involve:
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.
Robotic Systems: Utilizing robotic platforms for automated reaction setup, monitoring, and workup would enable high-throughput synthesis of derivatives of this compound for screening in various applications.
The development of standardized protocols for automated synthesis would be a critical step in making this compound more accessible for research and development.
Green Synthesis Methodologies for Reduced Environmental Footprint
In line with the growing emphasis on sustainable chemistry, the development of green synthesis methodologies for this compound is a crucial future direction. Current synthetic methods for related compounds often rely on hazardous reagents and solvents. Future research should aim to:
Utilize Greener Solvents: Exploring the use of bio-based solvents, ionic liquids, or supercritical fluids as alternatives to traditional volatile organic compounds.
Employ Renewable Starting Materials: Investigating the synthesis of the hexyl portion of the molecule from renewable feedstocks.
Develop Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.
Exploration of New Reactivity Modes and Synthetic Applications
The synthetic utility of this compound remains largely unexplored. Future research should focus on discovering and developing new chemical transformations that take advantage of its unique structural features. Potential areas of investigation include:
Radical Reactions: The carbon-bromine bonds could be utilized in radical-mediated reactions to form new carbon-carbon or carbon-heteroatom bonds.
Pericyclic Reactions: Investigating the potential for this compound or its derivatives to participate in cycloaddition or other pericyclic reactions.
Polymer Chemistry: Exploring the use of this compound as a monomer or initiator in polymerization reactions to create novel materials with unique properties.
The discovery of new reactivity modes would significantly expand the potential applications of this compound in organic synthesis and materials science.
Advanced Spectroscopic and Computational Approaches for Deeper Understanding
A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. Advanced spectroscopic and computational methods can provide valuable insights. Future research in this area could include:
Detailed Spectroscopic Analysis: Comprehensive analysis using techniques such as 2D NMR, X-ray crystallography (if suitable crystals can be obtained), and advanced mass spectrometry techniques to fully characterize the molecule's structure and fragmentation patterns.
Computational Modeling: Employing density functional theory (DFT) and other computational methods to model the molecule's geometry, electronic structure, and reaction mechanisms. These studies can help to rationalize experimental observations and guide the design of new experiments.
A combination of experimental and computational approaches will be crucial for building a comprehensive understanding of the fundamental properties of this compound.
Q & A
Q. How to optimize synthetic pathways for this compound to improve yield?
- Methodological Answer : Apply response surface methodology (RSM) via software like Design Expert to model reaction parameters (temperature, catalyst concentration, reaction time). Central composite design (CCD) can identify interactions between variables and predict optimal conditions . Validate results with replicated analysis to ensure reproducibility .
如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Advanced Research Questions
Q. How to resolve contradictions in catalytic efficiency data for this compound in aqueous vs. non-aqueous media?
- Methodological Answer : Perform comparative kinetic studies using stopped-flow techniques to measure reaction rates under controlled conditions. Analyze solvent effects via Kamlet-Taft parameters to quantify polarity and hydrogen-bonding impacts. For statistical validation, apply Mendelian randomization principles to isolate confounding variables (e.g., solvent purity, humidity) .
Q. What advanced computational methods can predict this compound’s reactivity in complex systems?
- Methodological Answer : Employ density functional theory (DFT) calculations to model transition states and electron density distributions. Molecular dynamics (MD) simulations can predict solvation effects and diffusion coefficients in ionic liquid (IL) matrices. Cross-reference computational results with experimental X-ray crystallography data to validate accuracy.
Q. How to design a mechanistic study for this compound’s degradation pathways under environmental stressors?
- Methodological Answer : Use accelerated aging experiments with controlled UV exposure and thermal cycling. Analyze degradation products via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography (GC). For kinetic modeling, apply the Arrhenius equation to extrapolate long-term stability under ambient conditions.
Data Analysis & Collaboration
Q. How to address conflicting results in toxicity assays involving this compound?
- Methodological Answer : Implement a tiered validation framework: (1) Primary analysis using standardized assays (e.g., Ames test, zebrafish embryotoxicity), (2) Replicated analysis with independent labs to rule out protocol bias, and (3) Meta-analysis of published datasets to identify consensus trends . Use platforms like ResearchGate to collaborate with domain experts for peer validation .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
Q. What statistical tools are recommended for multivariate analysis of this compound’s physicochemical properties?
- Methodological Answer : Leverage software like R or Python’s SciPy for principal component analysis (PCA) and partial least squares regression (PLSR). For non-linear relationships, machine learning algorithms (e.g., random forests, neural networks) can model complex interactions between variables like lipophilicity (logP) and bioactivity .
文心一言4.0 VS GPT4.0,百度吹的牛实现了吗?【深度测评】42:11
Experimental Design & Validation
Q. How to ensure reproducibility in studies involving this compound’s interactions with biomolecules?
- Methodological Answer : Standardize protocols for buffer preparation (e.g., ionic strength, chelating agents) to minimize batch variability. Use isothermal titration calorimetry (ITC) to quantify binding affinities, and validate results with surface plasmon resonance (SPR) for cross-method consistency. Publish raw datasets and detailed metadata in open-access repositories.
Q. What strategies mitigate interference from impurities during this compound synthesis?
- Methodological Answer : Implement orthogonal purification techniques: (1) Column chromatography for bulk impurities, (2) Recrystallization in mixed solvents (e.g., hexane/ethyl acetate) for crystalline purity, and (3) Preparative HPLC for trace contaminants. Monitor purity at each stage via thin-layer chromatography (TLC) and NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
